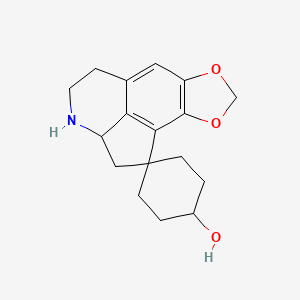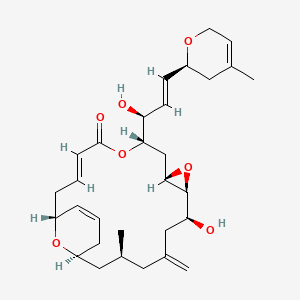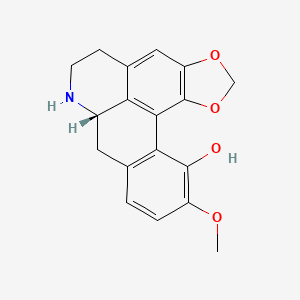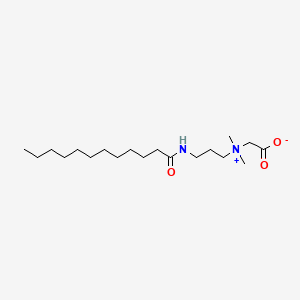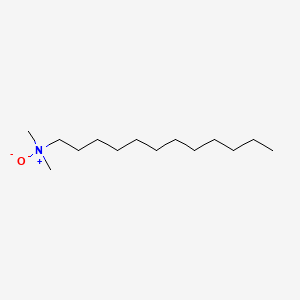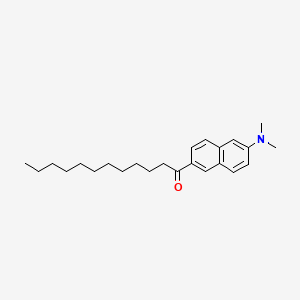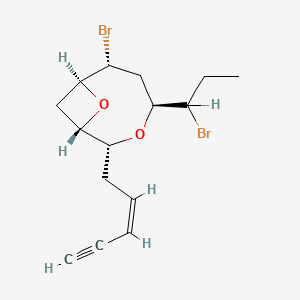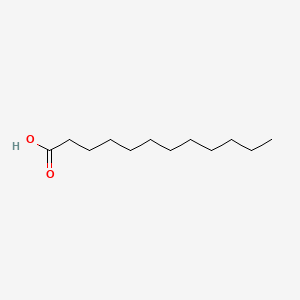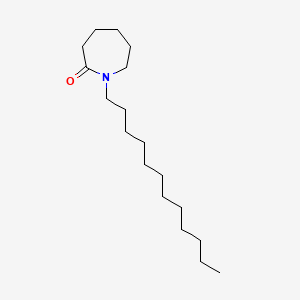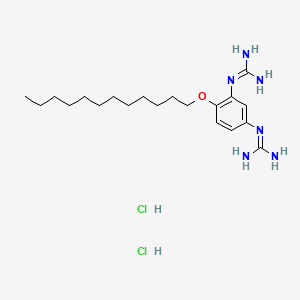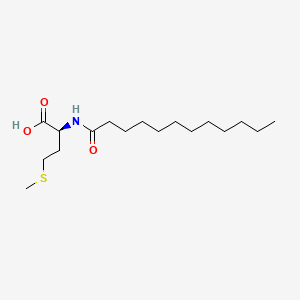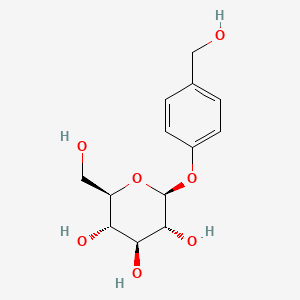
Gastrodin
Overview
Description
Gastrodin is a bioactive compound primarily derived from the traditional Chinese medicinal herb Gastrodia elata. It is known for its neuroprotective, anti-inflammatory, and antioxidant properties. Chemically, this compound is the glucoside of gastrodigenin, with the molecular formula C13H18O7. It has been widely studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
Target of Action
Gastrodin, a main bioactive component of the traditional Chinese medicine Gastrodia elata Blume, has been shown to have extensive pharmacological activity . It primarily targets the nervous system, where it exhibits prominent neuroprotective effects . It has been found to promote the expression of Brain-Derived Neurotrophic Factor (BDNF) and tyrosine kinase receptor B .
Mode of Action
This compound interacts with its targets to induce a range of changes. It can improve striatal neuronal degeneration in the hippocampus of streptozotocin (STZ)-induced diabetic rats by activating the extracellular signal-regulated protein kinase 1/2 (MEK1/2) and ERK1/2 signaling pathways .
Biochemical Pathways
This compound’s mechanism of action involves various signaling pathways such as Nrf2, NF-κB, PI3K/AKT, and AMPK . These pathways play crucial roles in anti-inflammatory, antioxidant, neuroprotective, vascular protective, blood sugar lowering, lipid-regulating, analgesic, anticancer, and antiviral effects .
Pharmacokinetics
The pharmacokinetic characteristics of this compound comply with the mono-compartment model and two-compartment model . After intragastric administration to rats, the maximum concentration (Cmax) of this compound in the blood was reached at 0.38 hours (tmax), with a half-life (t1/2) of 1.43 hours . The absolute bioavailability was found to be 33.94±3.67% , indicating that this compound can be effectively absorbed into the bloodstream.
Result of Action
This compound has significant effects at the molecular and cellular levels. It can treat or improve epilepsy, Tourette syndrome, Alzheimer’s disease, Parkinson’s disease, emotional disorders, cerebral ischemia-reperfusion injury, cognitive impairment, and neuropathic pain . It can also improve myocardial hypertrophy, hypertension, and myocardial ischemia-reperfusion injury . In addition, this compound can mitigate liver, kidney, and bone tissue damage caused by oxidative stress and inflammation .
Biochemical Analysis
Biochemical Properties
Gastrodin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to modulate the activity of enzymes such as myeloperoxidase, which is involved in oxidative stress responses . Additionally, this compound interacts with proteins like brain-derived neurotrophic factor (BDNF) and tyrosine kinase receptor B, promoting neuronal survival and growth . These interactions highlight the compound’s potential in modulating biochemical pathways related to neuroprotection and inflammation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound activates the extracellular signal-regulated protein kinase 1/2 (ERK1/2) and phosphoinositide 3-kinase (PI3K) signaling pathways, which are crucial for cell survival and proliferation . In neuronal cells, this compound enhances the expression of neurotrophic factors like BDNF, promoting neuronal health and function . Moreover, this compound has been shown to reduce oxidative stress and inflammation in various cell types, contributing to its protective effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and modulates their activity, leading to downstream signaling events. For instance, this compound has been shown to activate the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in cell growth and survival . Additionally, this compound inhibits the activity of enzymes involved in oxidative stress, such as myeloperoxidase, reducing the production of reactive oxygen species . These molecular interactions contribute to the compound’s neuroprotective and anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound has demonstrated stability and sustained activity in both in vitro and in vivo studies . For example, in animal models of Parkinson’s disease, this compound treatment over several weeks resulted in significant improvements in motor function and neuronal health . Additionally, long-term studies have shown that this compound maintains its neuroprotective effects and continues to modulate key signaling pathways over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound (10-120 mg/kg) are effective in promoting neuroprotection and reducing inflammation . Higher doses may lead to adverse effects, such as gastrointestinal disturbances and liver toxicity . It is essential to determine the optimal dosage range to maximize the therapeutic benefits of this compound while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, such as myeloperoxidase and nuclear factor erythroid 2-related factor (Nrf2) . Additionally, this compound influences metabolic flux and metabolite levels, contributing to its overall pharmacological effects . These interactions highlight the compound’s potential in regulating metabolic processes and maintaining cellular homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, this compound interacts with transporters involved in glucose uptake, facilitating its distribution within cells . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm and mitochondria . This localization allows this compound to interact with key signaling molecules and modulate their activity . Additionally, this compound’s presence in the mitochondria contributes to its antioxidant effects, protecting cells from oxidative damage . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gastrodin can be synthesized through several methods. One common synthetic route involves the biotransformation of 4-hydroxybenzaldehyde using Datura tatula cell cultures . Another method includes the glycosylation of gastrodigenin with glucose under specific reaction conditions to form this compound.
Industrial Production Methods: Industrial production of this compound often involves extraction from the rhizomes of Gastrodia elata. The process includes drying the rhizomes, followed by solvent extraction using water or alcohol. The extract is then purified through various chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Gastrodin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form gastrodigenin.
Hydrolysis: Under acidic or enzymatic conditions, this compound can be hydrolyzed to produce gastrodigenin and glucose.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., β-glucosidase) are commonly employed.
Major Products:
Oxidation: Gastrodigenin.
Hydrolysis: Gastrodigenin and glucose.
Scientific Research Applications
Gastrodin has a wide range of applications in scientific research:
Chemistry: Used as a standard compound in analytical chemistry for the study of glycosides.
Biology: Investigated for its effects on cellular processes, including its role in reducing oxidative stress and inflammation.
Industry: Utilized in the development of dietary supplements and pharmaceuticals aimed at improving cognitive function and reducing inflammation.
Comparison with Similar Compounds
Gastrodin is often compared with other neuroprotective and anti-inflammatory compounds such as:
Gastrodigenin: The aglycone form of this compound, which shares similar neuroprotective properties but differs in solubility and bioavailability.
Ginsenosides: Bioactive compounds from ginseng with neuroprotective and anti-inflammatory effects.
Curcumin: A compound from turmeric known for its antioxidant and anti-inflammatory properties.
Uniqueness of this compound: this compound’s unique combination of neuroprotective, anti-inflammatory, and antioxidant effects, along with its natural origin from Gastrodia elata, distinguishes it from other similar compounds. Its ability to modulate multiple pathways and its relatively low toxicity make it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQSUZTXKPLAPR-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30978086 | |
| Record name | Gastrodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30978086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62499-27-8 | |
| Record name | Gastrodin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62499-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gastrodin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062499278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gastrodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30978086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62499-27-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GASTRODIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YS9U2W3RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


